

Spectroscopic Profile of 7-methoxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-methoxy-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **7-methoxy-1H-indazole**. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported experimental data and predicted spectroscopic values derived from spectral data of structurally related compounds and established principles of spectroscopic theory. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **7-methoxy-1H-indazole** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **7-methoxy-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **7-methoxy-1H-indazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
13.27	br s	-	N-H
8.01	d	1.5	H-3
7.30	d	8.0	H-4
7.02	dd	8.0, 7.5	H-5
6.82	d	7.5	H-6
3.94	s	-	OCH ₃
Solvent: DMSO-d ₆			

Table 2: Predicted ¹³C NMR Data for 7-methoxy-1H-indazole

Chemical Shift (δ) ppm	Assignment
~150	C-7
~141	C-7a
~134	C-3
~128	C-5
~121	C-3a
~115	C-4
~105	C-6
~55	OCH ₃

Solvent: DMSO-d₆. Predicted values are based on the analysis of 7-substituted indazole derivatives and general substituent effects.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Data for **7-methoxy-1H-indazole**

Wavenumber (cm-1)	Intensity	Assignment
~3300-3000	Broad	N-H stretching
~3100-3000	Medium	Aromatic C-H stretching
~2950-2850	Medium	Aliphatic C-H stretching (CH3)
~1620	Medium	C=C aromatic ring stretching
~1580	Medium	C=C aromatic ring stretching
~1480	Strong	C-O-C asymmetric stretching
~1250	Strong	C-O-C symmetric stretching
~1100	Medium	C-N stretching
~800-700	Strong	Aromatic C-H out-of-plane bending

Predicted values are based on the typical absorption frequencies of functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data for **7-methoxy-1H-indazole**

m/z	Predicted Identity
148	[M] ⁺ • (Molecular Ion)
133	[M - CH ₃] ⁺
105	[M - CH ₃ - CO] ⁺ or [M - HNCO] ⁺
78	[C ₆ H ₄ N] ⁺

Prediction is based on common fragmentation patterns of methoxy-substituted N-heterocyclic compounds under electron ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **7-methoxy-1H-indazole** (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. ¹H NMR chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. ¹³C NMR chemical shifts are referenced to the solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

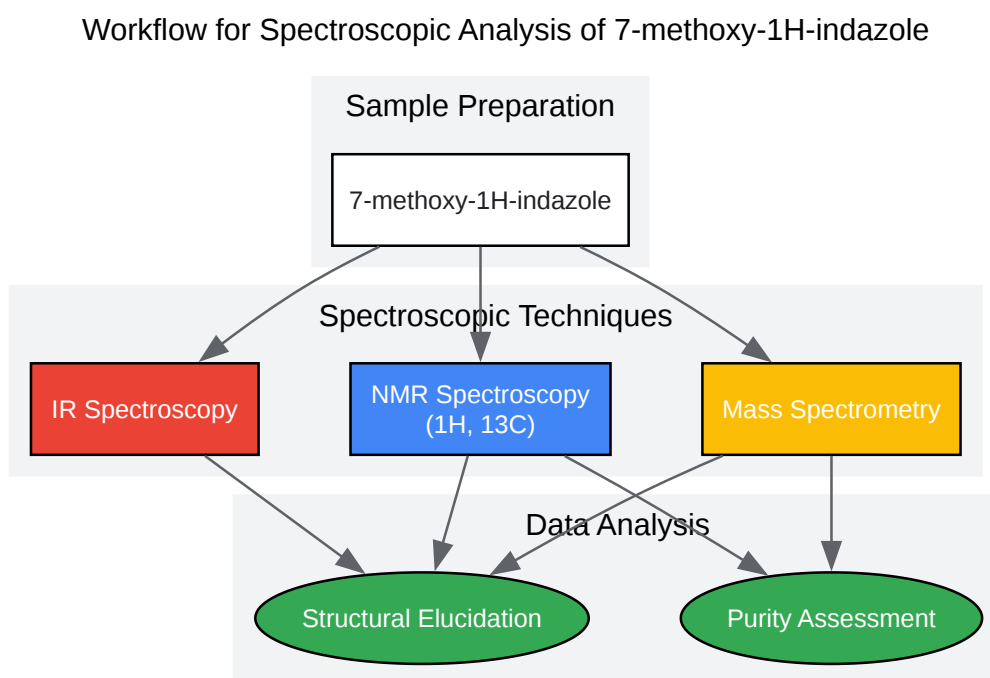
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of solid **7-methoxy-1H-indazole** is placed directly onto the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **7-methoxy-1H-indazole**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com